
1-(5-amino-1H-pyrazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-1H-pyrazol-4-yl)propan-1-one is an organic compound featuring a pyrazole ring substituted with an amino group at the 5-position and a propanone group at the 1-position. This compound is part of the broader class of amino-pyrazoles, which are known for their versatility in synthetic chemistry and their potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Amino-1H-pyrazol-4-yl)propan-1-one can be synthesized through various methods. One common approach involves the condensation of 5-amino-pyrazoles with α, β-unsaturated compounds in the presence of ethanol and heat . This reaction provides access to the desired product in good yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Amino-1H-pyrazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of 1-(5-amino-1H-pyrazol-4-yl)propan-1-ol.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-(5-Amino-1H-pyrazol-4-yl)propan-1-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(5-amino-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-Amino-1H-pyrazole: Lacks the propanone group but shares the amino-pyrazole core.
1-(5-Amino-1H-pyrazol-4-yl)ethanone: Similar structure with an ethanone group instead of a propanone group.
Uniqueness: 1-(5-Amino-1H-pyrazol-4-yl)propan-1-one is unique due to the presence of both the amino group and the propanone group, which confer distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
1-(5-amino-1H-pyrazol-4-yl)propan-1-one |
InChI |
InChI=1S/C6H9N3O/c1-2-5(10)4-3-8-9-6(4)7/h3H,2H2,1H3,(H3,7,8,9) |
Clé InChI |
BTDCDZWGUUNCMD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(NN=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


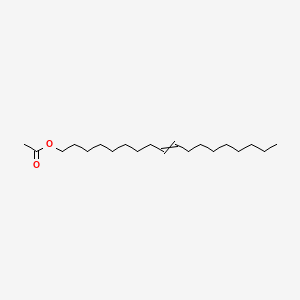


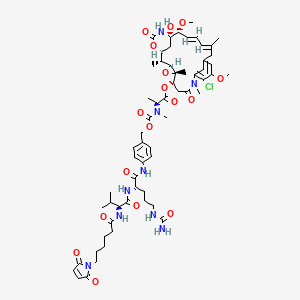
![(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol](/img/structure/B15145625.png)
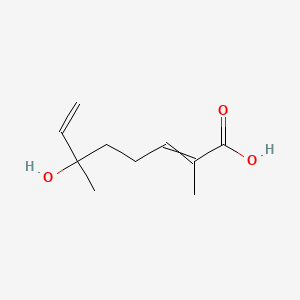

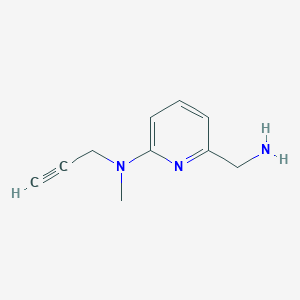
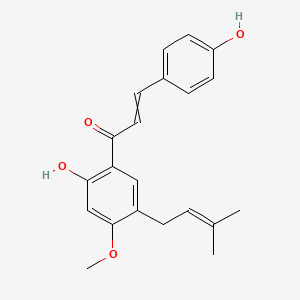
![4-Hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B15145643.png)
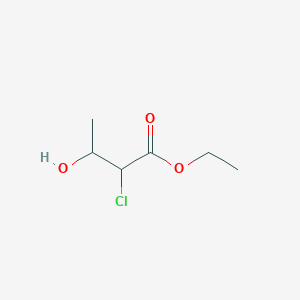
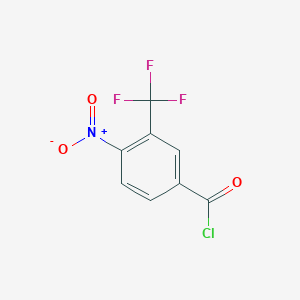
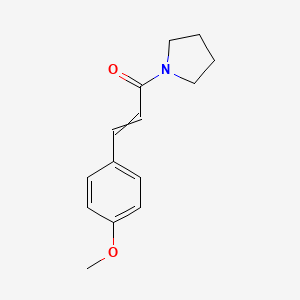
![N-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-6-amino-1-[4-(hydroxymethyl)anilino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B15145667.png)
